![molecular formula C10H10N2O3 B13917080 5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B13917080.png)
5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-B]pyridine core with methoxy and methyl substituents. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with substituted aldehydes under specific conditions. For instance, the reaction can be carried out at 50°C to obtain various derivatives . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes . By binding to these receptors, the compound can modulate signaling pathways involved in cell proliferation, migration, and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-1H-pyrrolo[2,3-B]pyridine: A closely related compound with similar structural features.
5-Methyl-1H-pyrrolo[2,3-B]pyridine: Another derivative with a methyl group instead of a methoxy group.
4-Methoxy-1H-pyrrolo[2,3-B]pyridine: A compound with the methoxy group positioned differently on the pyridine ring.
Uniqueness
5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound for therapeutic research and development.
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
5-methoxy-1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-12-5-8(10(13)14)7-3-6(15-2)4-11-9(7)12/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
OSIIJIOBLSANRH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1N=CC(=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)

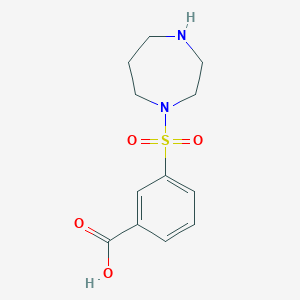
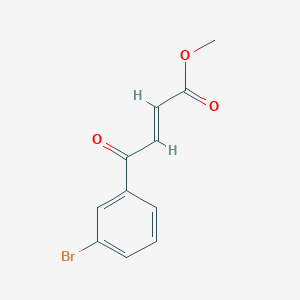
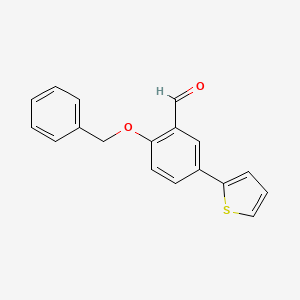
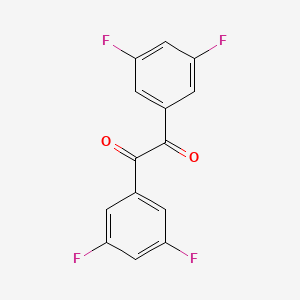
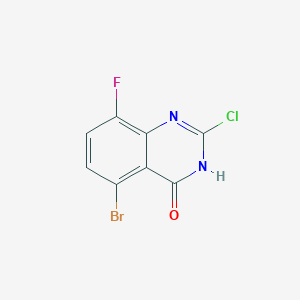
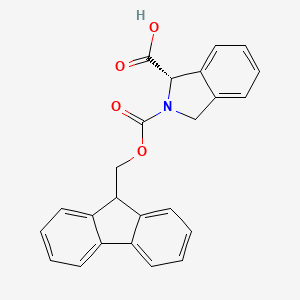
![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13917054.png)


![N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13917067.png)

![4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B13917077.png)
